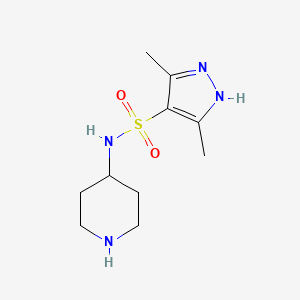![molecular formula C8H10BrNS B1414947 N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine CAS No. 1040047-46-8](/img/structure/B1414947.png)
N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine” consists of a cyclopropane ring attached to a thiophene ring via a methylene bridge. The thiophene ring carries a bromine atom at the 4-position.Physical And Chemical Properties Analysis
“N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine” has a molecular weight of 232.14 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Aplicaciones Científicas De Investigación
CNS Diseases and LSD1 Inhibition
N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine is part of a series of functionalized cyclopropanamine inhibitors of Lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in DNA packaging in eukaryotic cells, regulating gene expression through histone methylation. Inhibitors of LSD1, like the compounds in this category, are explored for their potential in treating CNS diseases such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
Organic Chemistry Education
In an educational context, compounds derived from 2-bromothiophene (a similar compound) are used in undergraduate organic chemistry courses. These compounds, like methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, demonstrate the practical applications of Grignard reactions, enhancing student interest and skill in scientific research and experimentation (W. Min, 2015).
Synthesis and Bioactivity
The synthesis and bioactivity of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives, which include similar structural elements to N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine, have been explored. These compounds have shown promising herbicidal and fungicidal activities (L. Tian et al., 2009).
Antimicrobial and Antifungal Properties
Compounds based on 5-bromothiophene have been synthesized and tested for their antimicrobial and antifungal properties. These include 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, indicating a potential application in developing new antimicrobial and antifungal agents (Mayank G. Sharma et al., 2022).
Nonlinear Optical Properties and Structural Features
Studies on derivatives of N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine, such as (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, have delved into their nonlinear optical properties, reactivity, and structural features. Such research contributes to understanding the electronic structure and potential applications in materials science (Komal Rizwan et al., 2021).
Propiedades
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS/c9-6-3-8(11-5-6)4-10-7-1-2-7/h3,5,7,10H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBVGWMHDFPDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



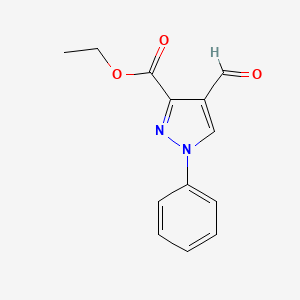
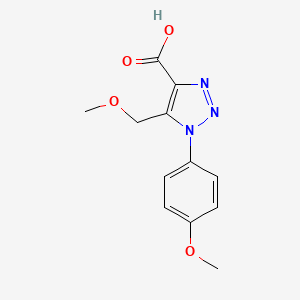
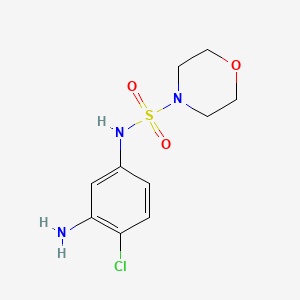
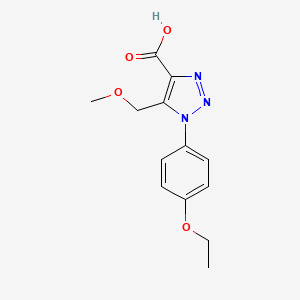
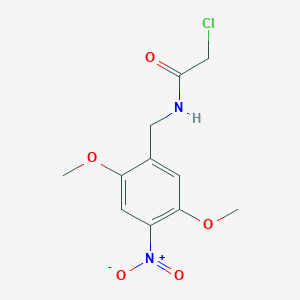
![2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1414871.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1414872.png)
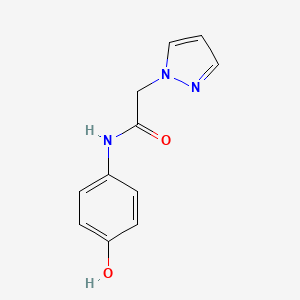
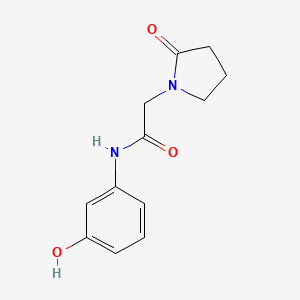
![3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1414875.png)
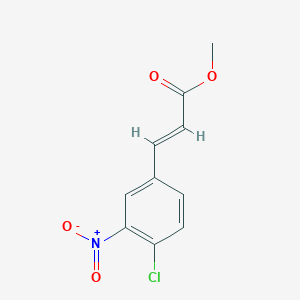
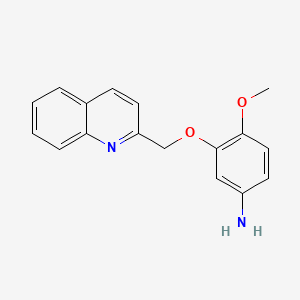
![3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid](/img/structure/B1414882.png)
